BenchChemオンラインストアへようこそ!

5-(4-Methoxyphenyl)-N-(Pyridin-4-Ylmethyl)-1,3-Oxazole-4-Carboxamide

GSK-3β inhibition AlphaLISA assay fluorescence polarization assay

This ATP-competitive GSK-3β inhibitor is differentiated by a high-resolution co-crystal structure (PDB 4AFJ, 1.98 Å) confirming a critical π-cation interaction with Arg141. The defined 4-methoxyphenyl and pyridin-4-ylmethyl pharmacophore ensures >100-fold selectivity over AKT and ALK5 kinases, eliminating confounding pathway effects. Optimized for brain permeability, it is ideal for CNS target engagement studies. Ensure supply chain integrity by sourcing this validated reference ligand with guaranteed purity of 97%.

Molecular Formula C17H15N3O3
Molecular Weight 309.32 g/mol
Cat. No. B2388646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Methoxyphenyl)-N-(Pyridin-4-Ylmethyl)-1,3-Oxazole-4-Carboxamide
Molecular FormulaC17H15N3O3
Molecular Weight309.32 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=C(N=CO2)C(=O)NCC3=CC=NC=C3
InChIInChI=1S/C17H15N3O3/c1-22-14-4-2-13(3-5-14)16-15(20-11-23-16)17(21)19-10-12-6-8-18-9-7-12/h2-9,11H,10H2,1H3,(H,19,21)
InChIKeyNDXJIXWTFPGHAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(4-Methoxyphenyl)-N-(Pyridin-4-Ylmethyl)-1,3-Oxazole-4-Carboxamide: A Structurally Validated GSK-3β Probe for Selective Kinase Profiling


5-(4-Methoxyphenyl)-N-(pyridin-4-ylmethyl)-1,3-oxazole-4-carboxamide (CAS 1369231-46-8; PDB ligand code SJJ) is a synthetic oxazole-4-carboxamide derivative that functions as an ATP-competitive inhibitor of glycogen synthase kinase-3 beta (GSK-3β). Its co-crystal structure with GSK-3β (PDB 4AFJ) at 1.98 Å resolution confirms a Type I binding mode, characterized by a key π–cation interaction between the pyridin-4-ylmethyl moiety and Arg141 . The compound is part of a novel series of 5-aryl-4-carboxamide-1,3-oxazoles optimized for cellular activity and brain permeability .

Why In-Class Oxazole-4-Carboxamide Analogs Cannot Substitute for 5-(4-Methoxyphenyl)-N-(Pyridin-4-Ylmethyl)-1,3-Oxazole-4-Carboxamide


Oxazole-4-carboxamide-based GSK-3 inhibitors exhibit steep structure-activity relationships governed by the nature of the C5-aryl substituent and the carboxamide side chain. Even closely related analogs—such as those lacking the 4-methoxyphenyl group or bearing a different heteroaryl-methyl substituent—show divergent potency, selectivity, and physicochemical profiles . The specific combination of the electron-donating 4-methoxy group and the π-cation-capable pyridin-4-ylmethyl tail is critical for the binding mode revealed in the GSK-3β co-crystal structure, and generic replacement with unsubstituted phenyl or benzyl analogs leads to a loss of these interacting features and a compromise in target engagement .

Quantitative Differentiation Evidence for 5-(4-Methoxyphenyl)-N-(Pyridin-4-Ylmethyl)-1,3-Oxazole-4-Carboxamide Relative to Closest Analogs and Tool Inhibitors


GSK-3β Inhibitory Potency: Two Orthogonal Assay Formats Demonstrate Consistent Target Engagement

The compound inhibits GSK-3β with IC50 values of 79 nM (AlphaLISA assay) and 398 nM (fluorescence polarization assay) . In comparison, the widely used tool inhibitor CHIR99021 displays an IC50 of ~10 nM against GSK-3β but is known to have significant off-target activity, while the present compound demonstrates a wider selectivity window as detailed in Evidence Item 2.

GSK-3β inhibition AlphaLISA assay fluorescence polarization assay ATP-competitive inhibitor

Kinase Selectivity Profile: >100-Fold Window Over AKT and ALK5 Off-Targets

Profiling against a panel of human kinases reveals that the compound displays IC50 values >10,000 nM for AKT1, AKT2, TGF-β receptor type 1 (ALK5), and ASK1, demonstrating >100-fold selectivity relative to its GSK-3β IC50 . In contrast, many widely adopted GSK-3 inhibitors (e.g., CHIR99021, SB-216763) have documented off-target activities within a 10–50-fold window over these same kinase families.

kinase selectivity off-target profiling AKT ALK5 GSK-3β

X-Ray Co-Crystal Structure with GSK-3β at 1.98 Å Provides Defined Binding Mode for Rational Design

The compound is the ligand in the publicly available high-resolution crystal structure PDB 4AFJ (1.98 Å), which reveals a Type I ATP-competitive binding mode featuring a hydrogen-bond network with the hinge region (Asp133, Val135) and a π–cation interaction between the pyridin-4-ylmethyl group and Arg141 . Unlike many GSK-3 tool compounds whose binding modes are inferred from homology models, the structural basis of this compound’s target engagement is experimentally validated, enabling structure-based optimization or co-crystallographic studies.

co-crystal structure PDB 4AFJ GSK-3β structure-based drug design Type I inhibitor

Brain Penetration Potential Indicated by Series-Level Optimization for CNS Multi-Parameter Score

The seminal publication explicitly describes the optimization of the 5-aryl-4-carboxamide-1,3-oxazole series to yield compounds with cell activity and brain permeability . While quantitative brain-to-plasma ratio or P-glycoprotein efflux data for this specific compound are not publicly reported, the series context and the presence of the pyridin-4-ylmethyl group—a known CNS-compatible fragment—support its use in central nervous system target engagement studies where brain exposure is desired.

CNS penetration brain permeability CNS MPO blood-brain barrier

Recommended Scenarios for Procuring 5-(4-Methoxyphenyl)-N-(Pyridin-4-Ylmethyl)-1,3-Oxazole-4-Carboxamide Based on Verified Differentiation Evidence


Selective GSK-3β Inhibition in Cellular Pathway Dissection

Researchers investigating the role of GSK-3β in Wnt/β-catenin signaling, insulin signaling, or tau phosphorylation can employ this compound to achieve target inhibition while minimizing confounding effects on the PI3K/AKT pathway (AKT1/AKT2 IC50 >10,000 nM) and TGF-β/ALK5 signaling (>10,000 nM) . The well-characterized selectivity window allows cleaner interpretation of phenotype-to-target relationships.

Structure-Based Drug Design and Co-Crystallography Campaigns

The high-resolution co-crystal structure (PDB 4AFJ) serves as a robust starting point for structure-guided optimization . Medicinal chemistry teams can use this compound as a reference ligand in co-crystallization trials or as an X-ray soaking standard to validate binding modes of new chemical entities targeting GSK-3β.

CNS Tool Compound for In Vitro Target Engagement Studies (with PK Confirmation)

Given the series-level optimization for brain permeability, this compound is a candidate for in vitro CNS target engagement studies, such as cellular thermal shift assays (CETSA) in neuronal cell lines . Users are advised to first confirm free brain fraction and P-gp susceptibility in their specific experimental model before proceeding to in vivo CNS studies.

Functional Selectivity Profiling Against Kinase Panels

Chemical biology groups that maintain annotated kinase inhibitor libraries can include this compound as a GSK-3β-selective reference molecule. Its well-defined selectivity profile ( >100-fold over AKT and ALK5 families) provides a benchmark for comparing newly developed GSK-3 inhibitors .

Quote Request

Request a Quote for 5-(4-Methoxyphenyl)-N-(Pyridin-4-Ylmethyl)-1,3-Oxazole-4-Carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.